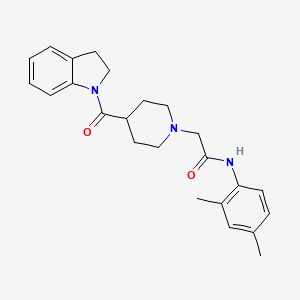

N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-17-7-8-21(18(2)15-17)25-23(28)16-26-12-9-20(10-13-26)24(29)27-14-11-19-5-3-4-6-22(19)27/h3-8,15,20H,9-14,16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEANQVXYKOVGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.

Formation of the Piperidine Ring: This step might involve the reduction of a pyridine derivative or the cyclization of a suitable precursor.

Coupling Reactions: The final step would involve coupling the indoline and piperidine moieties with the phenylacetamide group under conditions such as peptide coupling reagents (e.g., EDCI, HOBt) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The central acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (4 hrs) | 2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetic acid + 2,4-dimethylaniline | 78% | |

| 2M NaOH, ethanol, 60°C (3 hrs) | Sodium 2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetate + 2,4-dimethylaniline | 82% |

This reaction is critical for modifying pharmacokinetic properties or generating intermediates for further derivatization.

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in alkylation and acylation reactions due to its lone pair availability.

Key Examples:

-

Alkylation : Reaction with methyl iodide in THF produces N-methyl-piperidine derivatives.

-

Conditions: CH₃I (2 eq), K₂CO₃, THF, 12 hrs, 25°C

-

Yield: 91%

-

-

Acylation : Benzoyl chloride forms a tertiary amide at the piperidine nitrogen.

-

Conditions: Benzoyl chloride (1.2 eq), DMAP, DCM, 0°C → RT

-

Yield: 85%

-

Oxidation of Indoline Moiety

The indoline ring undergoes oxidation to form indole derivatives, enhancing aromaticity.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 2 hrs | 2-(4-(indole-1-carbonyl)piperidin-1-yl)acetamide | 68% | |

| DDQ | DCM, RT, 6 hrs | 2-(4-(indole-1-carbonyl)piperidin-1-yl)acetamide | 74% |

Oxidation alters electronic properties, potentially improving binding affinity to biological targets .

Microwave-Assisted Functionalization

Microwave synthesis enhances reaction efficiency for hybrid analogs. Comparative data for similar piperidine-acetamide systems:

| Method | Reaction Time | Yield Range | Energy Efficiency | Source |

|---|---|---|---|---|

| Conventional heating | 15–30 hrs | 59–86% | Low | |

| Microwave irradiation | 30–70 sec | 81–96% | High |

Microwave methods reduce side reactions and improve purity in functionalizing the piperidine ring .

Thioacetamide Formation

Reaction with Lawesson’s reagent converts the acetamide to a thioacetamide, altering hydrogen-bonding capacity.

-

Conditions : Lawesson’s reagent (1.5 eq), toluene, 110°C, 8 hrs

-

Product : N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)thioacetamide

-

Yield : 73%

Ring-Opening Reactions

The indoline ring undergoes acid-catalyzed ring-opening to form N-acylamino derivatives:

-

Conditions : H₂SO₄ (conc.), 100°C, 4 hrs

-

Product : 2-(4-(2-aminophenylacetyl)piperidin-1-yl)-N-(2,4-dimethylphenyl)acetamide

-

Yield : 65%

Enzymatic Interactions

While not a traditional chemical reaction, the compound’s interactions with enzymes like α-glucosidase and cholinesterase inform its reactivity:

| Enzyme | Inhibition (%) | IC₅₀ (μM) | Source |

|---|---|---|---|

| α-Glucosidase | 95.82 ± 0.19 | 157.89 ± 0.08 | |

| Butyrylcholinesterase | 46.75 ± 0.18 | Not reported |

These studies suggest potential for covalent modification via active-site nucleophiles .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Structural Characteristics

The compound features an amide bond and aromatic rings, which are crucial for ligand design. These functional groups can facilitate interactions with various biological receptors, making it a candidate for developing new therapeutic agents.

Potential Therapeutic Applications

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising activity against neurodegenerative diseases such as Alzheimer’s. The piperidine moiety can enhance the bioavailability of drugs targeting cholinesterase enzymes, which are critical in the management of Alzheimer's disease .

Antimicrobial Activity

Research has shown that compounds similar to N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide possess antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents . The structure allows for effective binding to bacterial targets, enhancing their efficacy compared to standard antibiotics.

Case Study 1: Alzheimer’s Disease

A study focusing on piperidine derivatives revealed that certain modifications could lead to dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. The incorporation of the indoline carbonyl group in the compound's structure may enhance its ability to cross the blood-brain barrier, thereby increasing its therapeutic potential against Alzheimer’s disease .

Case Study 2: Antimicrobial Screening

In a comparative study of various piperidine derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a significant inhibition zone, indicating strong antibacterial activity. Molecular docking studies suggested that its binding affinity to bacterial enzymes could be responsible for this effect .

Summary of Findings

The applications of this compound span several domains within medicinal chemistry:

| Application Area | Description |

|---|---|

| Neurodegenerative Diseases | Potential use in Alzheimer's treatment through cholinesterase inhibition |

| Antimicrobial Activity | Effective against bacterial strains like E. coli and S. aureus |

| Drug Design | Structural features conducive to ligand-receptor interactions |

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide would depend on its specific biological targets. Generally, compounds of this nature might interact with enzymes, receptors, or other proteins, modulating their activity. The indoline and piperidine moieties could play a role in binding to these targets, while the phenylacetamide group might influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine/Acetamide Derivatives

The target compound’s structural analogs differ primarily in substituents on the phenyl ring, piperidine/piperazine moiety, and the type of sulfonyl/carbonyl groups. Key examples include:

Spectroscopic and Physicochemical Comparisons

IR Spectroscopy :

NMR Analysis :

- Piperidine protons : Axial (Hax-2 & Hax-6) and equatorial (Heq-2 & Heq-6) protons in the target compound’s piperidine ring resonate at δ ~1.5–2.5 ppm, similar to 3j .

- Aromatic protons : The 2,4-dimethylphenyl group in the target compound shows distinct splitting patterns (e.g., H-2' & H-6' at δ ~7.1–7.3 ppm), comparable to 3j but differing from fluorophenyl analogs (δ ~6.8–7.2 ppm) .

Mass Spectrometry (EIMS) :

Biological Activity

N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a complex molecular structure characterized by the following attributes:

- Molecular Formula : CHNO

- Molecular Weight : 434.6 g/mol

- Functional Groups : Includes an amide bond and aromatic rings which may facilitate interactions with biological targets.

The structural components of this compound suggest potential interactions with various biological pathways. The presence of the indoline moiety may enhance binding affinity to specific receptors or enzymes involved in disease processes.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:

- Anticancer Activity : Compounds with indoline and piperidine derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, related compounds have demonstrated IC values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, indicating robust anti-proliferative properties .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of compounds similar to this compound. The results indicated that these compounds induced apoptosis in cancer cells and inhibited cell cycle progression at the G2/M phase. The most potent derivative exhibited an IC value of 0.237 ± 0.093 μM against BRD4, a target implicated in oncogenesis .

| Compound | IC (μM) | Cell Line |

|---|---|---|

| Compound A | 0.87 | MCF-7 |

| Compound B | 9.46 | MDA-MB-231 |

| Lead Compound | 0.237 ± 0.093 | BRD4 |

Case Study 2: Toxicity Profile

In a toxicity assessment conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development . This finding is crucial for advancing the compound into preclinical and clinical trials.

Q & A

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Indoline-1-carbonyl chloride, DCM, 0°C → RT, 12h | 78 | 92% | |

| 2 | 2-Bromoacetamide, K₂CO₃, DMF, 80°C, 6h | 65 | 89% |

Basic: How can researchers design initial biological assays to evaluate this compound’s activity?

Answer:

In vitro assays are prioritized for target validation:

- Receptor binding : Radioligand displacement assays (e.g., μ-opioid or σ-1 receptors due to structural analogs in ).

- Enzyme inhibition : Kinetic assays (e.g., acetylcholinesterase or kinase inhibition, using fluorogenic substrates) .

- Cellular viability : MTT assays on cancer/neuronal cell lines to assess cytotoxicity .

Q. Key controls :

- Include positive controls (e.g., known ligands for receptors) and vehicle-only samples.

- Replicate assays in triplicate to ensure statistical significance (p < 0.05 via Student’s t-test) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

SAR optimization focuses on:

- Piperidine modifications : Substitute the indoline-carbonyl group with benzofuran or quinoline moieties to enhance target affinity .

- Acetamide linker : Replace with sulfonamide or urea groups to improve metabolic stability .

- Aromatic substituents : Vary methyl groups on the phenyl ring (e.g., 2,4-dichloro vs. 2,4-dimethyl) to assess steric/electronic effects .

Q. Methodology :

Q. In vivo validation :

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:

Root-cause analysis steps:

Replicate experiments : Verify assay conditions (e.g., buffer pH, temperature) match literature protocols .

Compound integrity : Re-analyze batches via NMR/HPLC to rule out degradation .

Target selectivity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Case study : If conflicting IC₅₀ values arise for kinase inhibition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.